molecular formula C16H14FNO2 B3006436 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 626225-57-8

4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3006436
CAS No.: 626225-57-8
M. Wt: 271.291
InChI Key: UGUXRIWTELTQAD-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a fluorobenzyl group attached to a benzoxazine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 4-fluorobenzylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as zirconium tetrachloride . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorobenzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11-16(19)18(10-12-6-8-13(17)9-7-12)14-4-2-3-5-15(14)20-11/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUXRIWTELTQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326969
Record name 4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

626225-57-8
Record name 4-[(4-fluorophenyl)methyl]-2-methyl-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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